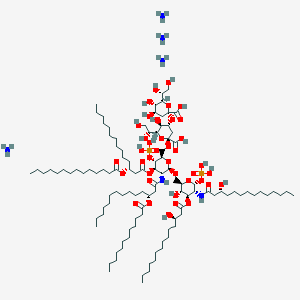

![molecular formula C48H50F2N10O5 B11929648 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LY3502970, also known as Orforglipron, is an oral, non-peptide, small molecule glucagon-like peptide-1 receptor agonist. It has been developed by Eli Lilly and Company as a potential treatment for type 2 diabetes and obesity. Unlike peptide-based GLP-1 receptor agonists, Orforglipron is easier to produce and is expected to be more cost-effective .

Vorbereitungsmethoden

The synthesis of Orforglipron involves several key steps:

Cyclization: A dihydropyridine compound with different protecting groups reacts with (4-fluoro-3,5-dimethylphenyl)hydrazine to form a key intermediate.

Addition Reaction: The intermediate undergoes an addition reaction with 2-isocyanato-1,1-dimethoxyethane under basic conditions.

Buchwald Coupling: The product from the addition reaction undergoes Buchwald coupling.

Deprotection and Salt Formation: The amino protecting group is removed, and the compound is converted to its salt form.

Final Reaction: The final product, Orforglipron, is obtained by reacting the compound with another intermediate.

Analyse Chemischer Reaktionen

Orforglipron undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Orforglipron has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of non-peptide GLP-1 receptor agonists.

Biology: It helps in understanding the biological pathways involving GLP-1 receptors.

Medicine: It is being investigated for its potential to treat type 2 diabetes and obesity by improving glycemic control and promoting weight loss.

Industry: Its ease of production and cost-effectiveness make it a promising candidate for large-scale pharmaceutical manufacturing .

Wirkmechanismus

Orforglipron acts as a glucagon-like peptide-1 receptor agonist. It binds to the GLP-1 receptor, activating it and leading to several physiological effects:

Blood Glucose Regulation: It enhances insulin secretion in response to glucose, thereby lowering blood glucose levels.

Gastric Emptying: It delays gastric emptying, which helps in reducing appetite and promoting weight loss.

Appetite Reduction: By acting on the central nervous system, it reduces appetite

Vergleich Mit ähnlichen Verbindungen

Orforglipron is unique compared to other GLP-1 receptor agonists due to its non-peptide nature and oral bioavailability. Similar compounds include:

Danuglipron: Another oral GLP-1 receptor agonist.

Lotiglipron: A peptide-based GLP-1 receptor agonist.

Semaglutide: An injectable GLP-1 receptor agonist .

Orforglipron stands out due to its ease of production, cost-effectiveness, and potential for oral administration, making it a promising candidate for treating type 2 diabetes and obesity.

Eigenschaften

Molekularformel |

C48H50F2N10O5 |

|---|---|

Molekulargewicht |

885.0 g/mol |

IUPAC-Name |

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |

InChI |

InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)/t27-,28-,30-,44?,48-/m0/s1 |

InChI-Schlüssel |

ODKSGLKPGFWSSB-BWIQJDIQSA-N |

Isomerische SMILES |

C[C@H]1C[C@]1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

Kanonische SMILES |

CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

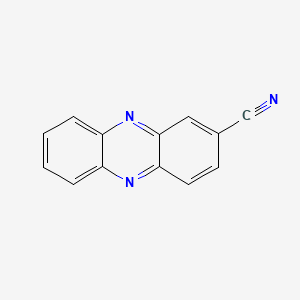

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

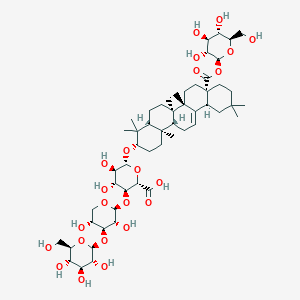

![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

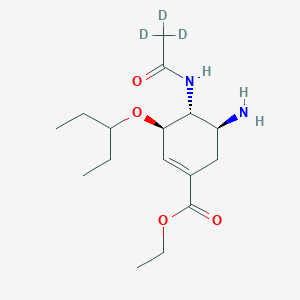

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)